REACTION_CXSMILES
|
S(=O)(=O)(O)O.N[C:7]1[CH:8]=[CH:9][C:10]([CH3:17])=[C:11]([CH:16]=1)[C:12]([O:14][CH3:15])=[O:13].N([O-])=[O:19].[Na+]>O>[OH:19][C:7]1[CH:8]=[CH:9][C:10]([CH3:17])=[C:11]([CH:16]=1)[C:12]([O:14][CH3:15])=[O:13] |f:2.3|
|
Name
|
|
Quantity
|
89 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
NC=1C=CC(=C(C(=O)OC)C1)C
|
Name
|
|
Quantity
|
21 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred until the mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
at 100° C. for another 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled
|
Type
|
FILTRATION
|
Details
|
the solid collected by filtration
|
Type
|
WASH
|
Details
|
rinsed with water
|
Type
|
DISSOLUTION
|
Details
|
The resultant dark red solid was re-dissolved in MeOH (500 mL)
|
Type
|
ADDITION
|
Details
|
Charcoal (2 g) was added
|
Type
|
TEMPERATURE
|
Details
|
the reaction was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1 h
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |